molecular formula C17H26N2O4S B4550650 N-BUTYL-3-[4-(MORPHOLINE-4-SULFONYL)PHENYL]PROPANAMIDE

N-BUTYL-3-[4-(MORPHOLINE-4-SULFONYL)PHENYL]PROPANAMIDE

Cat. No.: B4550650
M. Wt: 354.5 g/mol
InChI Key: IYTOMBZCQRLKBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-BUTYL-3-[4-(MORPHOLINE-4-SULFONYL)PHENYL]PROPANAMIDE is a chemical compound with a molecular formula of C17H26N2O4S. It is known for its unique structure, which includes a morpholine ring and a sulfonyl group attached to a phenyl ring. This compound is used in various scientific research applications due to its distinctive chemical properties.

Scientific Research Applications

N-BUTYL-3-[4-(MORPHOLINE-4-SULFONYL)PHENYL]PROPANAMIDE is utilized in several scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Employed in the development of new materials and chemical processes.

Safety and Hazards

The safety and hazards associated with “N-butyl-3-[4-(4-morpholinylsulfonyl)phenyl]propanamide” are not specified in the available literature. It’s important to handle all chemical compounds with appropriate safety measures, including the use of personal protective equipment and proper disposal methods .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BUTYL-3-[4-(MORPHOLINE-4-SULFONYL)PHENYL]PROPANAMIDE typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of morpholine with a sulfonyl chloride derivative to form the morpholine-4-sulfonyl intermediate.

    Coupling with Phenyl Ring: The intermediate is then coupled with a phenyl ring through a substitution reaction, forming the 4-(morpholine-4-sulfonyl)phenyl derivative.

    Addition of N-Butyl Group: The final step involves the addition of an N-butyl group to the phenyl derivative through an amide bond formation, resulting in the final compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-BUTYL-3-[4-(MORPHOLINE-4-SULFONYL)PHENYL]PROPANAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing different substituents onto the ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of N-BUTYL-3-[4-(MORPHOLINE-4-SULFONYL)PHENYL]PROPANAMIDE involves its interaction with specific molecular targets. The sulfonyl group and morpholine ring play crucial roles in binding to enzymes or receptors, modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

  • N-tert-butyl-3-[4-(morpholine-4-sulfonyl)phenyl]propanamide
  • N-ethyl-3-[4-(morpholine-4-sulfonyl)phenyl]propanamide

Uniqueness

N-BUTYL-3-[4-(MORPHOLINE-4-SULFONYL)PHENYL]PROPANAMIDE stands out due to its specific N-butyl group, which can influence its solubility, reactivity, and biological activity compared to similar compounds with different alkyl groups.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-butyl-3-(4-morpholin-4-ylsulfonylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4S/c1-2-3-10-18-17(20)9-6-15-4-7-16(8-5-15)24(21,22)19-11-13-23-14-12-19/h4-5,7-8H,2-3,6,9-14H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYTOMBZCQRLKBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CCC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-BUTYL-3-[4-(MORPHOLINE-4-SULFONYL)PHENYL]PROPANAMIDE
Reactant of Route 2
Reactant of Route 2
N-BUTYL-3-[4-(MORPHOLINE-4-SULFONYL)PHENYL]PROPANAMIDE
Reactant of Route 3
Reactant of Route 3
N-BUTYL-3-[4-(MORPHOLINE-4-SULFONYL)PHENYL]PROPANAMIDE
Reactant of Route 4
Reactant of Route 4
N-BUTYL-3-[4-(MORPHOLINE-4-SULFONYL)PHENYL]PROPANAMIDE
Reactant of Route 5
Reactant of Route 5
N-BUTYL-3-[4-(MORPHOLINE-4-SULFONYL)PHENYL]PROPANAMIDE
Reactant of Route 6
N-BUTYL-3-[4-(MORPHOLINE-4-SULFONYL)PHENYL]PROPANAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.